molecular formula C13H14N2O B2775331 2-[(E)-2-(2,5-dimethylphenyl)ethenyl]-5-methyl-1,3,4-oxadiazole CAS No. 477856-53-4

2-[(E)-2-(2,5-dimethylphenyl)ethenyl]-5-methyl-1,3,4-oxadiazole

Cat. No. B2775331
CAS RN: 477856-53-4
M. Wt: 214.268
InChI Key: GGCZSMIOTPBZPY-VOTSOKGWSA-N
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Description

2-[(E)-2-(2,5-dimethylphenyl)ethenyl]-5-methyl-1,3,4-oxadiazole is a chemical compound . It is available for purchase from various chemical suppliers .

Scientific Research Applications

Optoelectronic Properties

2,5-Diphenyl-1,3,4-oxadiazole (OXD) derivatives demonstrate significant properties in optoelectronics. Research on these derivatives, including ones with terminal ethynyl and butadiynyl substituents, reveals their potential in molecular wires and optoelectronic applications. These compounds exhibit stable redox and structural properties, useful for developing new materials in electronics and photonics (Wang, Pålsson, Batsanov, & Bryce, 2006).

Photochemical Behavior

1,2,4-oxadiazole derivatives, related to the 1,3,4-oxadiazole family, show unique photochemical behavior. They undergo ring photoisomerization upon irradiation, highlighting their potential in photochemical applications and as photoactive materials (Buscemi, Cicero, Vivona, & Caronna, 1988).

Antimicrobial and Anti-Proliferative Activities

1,3,4-Oxadiazole derivatives exhibit antimicrobial properties against pathogenic bacteria and fungi. Additionally, they show significant anti-proliferative activities against various cancer cell lines, making them important in medicinal chemistry and drug design (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).

Liquid Crystalline Properties

Certain 1,3,4-oxadiazole-based compounds, like those containing bent-shaped molecular structures, have been studied for their liquid crystalline properties. These studies contribute to advancements in materials science, particularly in the field of liquid crystal display technology (Zhu, Yao, Han, Pang, & Meng, 2009).

Corrosion Inhibition

1,3,4-oxadiazole derivatives have been evaluated for their corrosion inhibition properties, particularly for mild steel in acidic environments. These findings are significant for industrial applications, where corrosion resistance is crucial (Ammal, Prajila, & Joseph, 2018).

Polymer Science

Poly(1,3,4-oxadiazole-imide)s containing 1,3,4-oxadiazole units are notable for their solubility and thermal stability. These polymers have potential applications in coatings and materials science due to their robust properties (Hamciuc, Hamciuc, Brumǎ, & Schulz, 2005).

Biological Assessments

Biological assessment of 1,3,4-oxadiazole compounds, especially in relation to their interaction with serum albumin and enzyme inhibition potential, is critical in drug discovery and pharmacology (Virk, Iqbal, Aziz-ur-Rehman, Abbasi, Siddiqui, Rasool, Mehr-un-Nisa, Abid, Khalid, Zafar, & Javaid, 2023).

Anticancer Activity

N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues are explored for their anticancer activities. Such studies provide insights into potential therapeutic applications against various cancer types (Ahsan, Sharma, Singh, Jadav, & Yasmin, 2014).

Chemotherapeutic Properties

Heterocyclic compounds containing nitrogen and sulfur, like oxadiazole derivatives, exhibit a range of biological activities. These properties make them candidates for developing new chemotherapeutic agents (Aydogan, Turgut, Yolacan, & Ocal, 2002).

Diabetes Treatment

1,3,4-oxadiazole derivatives have been studied for their α-glucosidase inhibitory potential, suggesting their use in treating diabetes mellitus (Iftikhar, Shahnawaz, Saleem, Riaz, Aziz‐ur‐Rehman, Ahmed, Rahman, Ashraf, Sharif, Khan, & Htar, 2019).

OLED Technology

1,3,4-oxadiazole-based compounds are utilized in organic light-emitting diodes (OLEDs) for their light-emitting properties. Their application in OLEDs contributes to advancements in display and lighting technology (Cooper, Zhang, Zhang, Ashokan, Fuentes-Hernandez, Salman, Kippelen, Barlow, & Marder, 2022).

properties

IUPAC Name

2-[(E)-2-(2,5-dimethylphenyl)ethenyl]-5-methyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9-4-5-10(2)12(8-9)6-7-13-15-14-11(3)16-13/h4-8H,1-3H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCZSMIOTPBZPY-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C=CC2=NN=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)/C=C/C2=NN=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-2-(2,5-dimethylphenyl)ethenyl]-5-methyl-1,3,4-oxadiazole

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